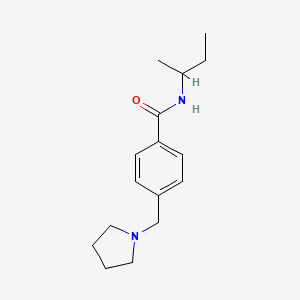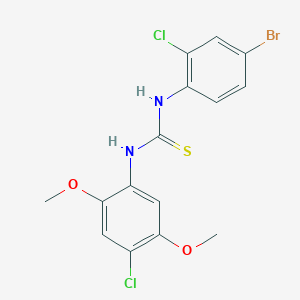![molecular formula C16H20F3NO4 B4750852 methyl 4-[(4-sec-butylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4750852.png)
methyl 4-[(4-sec-butylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
Vue d'ensemble
Description
Methyl 4-[(4-sec-butylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate, commonly known as TFB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a member of the butyrolactone family and is a derivative of gamma-hydroxybutyrate (GHB).
Mécanisme D'action
TFB acts as a methyl 4-[(4-sec-butylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate receptor agonist, which means that it binds to the methyl 4-[(4-sec-butylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate receptor and activates it. This leads to an increase in the release of GABA, which is an inhibitory neurotransmitter. The increased release of GABA leads to a decrease in the activity of neurons, resulting in sedation and anxiolysis.
Biochemical and Physiological Effects:
TFB has been shown to have a range of biochemical and physiological effects. It has been found to induce sedation, anxiolysis, and hypnosis in animal models. It has also been shown to have anticonvulsant properties and can reduce the severity of seizures. TFB has been found to have a low toxicity profile and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TFB in lab experiments include its potent pharmacological effects, low toxicity profile, and ease of synthesis. However, the limitations of using TFB include the lack of data on its long-term effects, the need for specialized expertise in organic chemistry for its synthesis, and the potential for abuse due to its sedative properties.
Orientations Futures
There are several future directions for research on TFB. One potential area of research is the development of new analogs of TFB that have improved pharmacological properties. Another area of research is the investigation of the long-term effects of TFB on the brain and body. Additionally, TFB could be used to study the role of the GABAergic system in various neurological disorders, such as epilepsy and anxiety disorders.
Conclusion:
In conclusion, TFB is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in neuroscience. TFB acts as a methyl 4-[(4-sec-butylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate receptor agonist, leading to sedation and anxiolysis. While TFB has several advantages for lab experiments, there are also limitations that should be considered. Future research on TFB could lead to the development of new analogs with improved pharmacological properties and a better understanding of its long-term effects.
Applications De Recherche Scientifique
TFB has found numerous applications in scientific research, particularly in the field of neuroscience. It has been shown to have an impact on the GABAergic system, which is responsible for regulating the transmission of signals in the brain. TFB has been used to study the effects of methyl 4-[(4-sec-butylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate on the brain and has been found to have similar effects. It has also been used to study the role of the GABAergic system in various neurological disorders.
Propriétés
IUPAC Name |
methyl 4-(4-butan-2-ylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-4-10(2)11-5-7-12(8-6-11)20-13(21)9-15(23,14(22)24-3)16(17,18)19/h5-8,10,23H,4,9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVUMXNZXMZRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CC(C(=O)OC)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-(sec-butyl)anilino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B4750774.png)

![ethyl 4,5-dimethyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4750787.png)
![ethyl 3-oxo-3-{[3-(propionylamino)phenyl]amino}propanoate](/img/structure/B4750792.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4750802.png)
![2-({1-cyclopropyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4750819.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4750825.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4750831.png)
![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4750857.png)


![2-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B4750872.png)
![N-{4-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B4750880.png)